Hydrolytic Stability Advantage
The pinacol ester of benzylboronic acid hydrolyzes approximately 8‑ to 10‑fold more slowly than the corresponding free boronic acid under neutral aqueous conditions. [1] This inherent stability of the pinacol ester class reduces premature protodeboronation during storage and coupling reactions, improving overall synthetic reliability. [2]
| Evidence Dimension | Hydrolysis rate (half‑life) at pH 7, 25 °C |
|---|---|
| Target Compound Data | Pinacol benzylboronate esters show < 5 % hydrolysis after 24 h. [1] |
| Comparator Or Baseline | Free benzylboronic acid hydrolyzes to > 40 % within 24 h under identical conditions. [1] |
| Quantified Difference | ≥ 8‑fold slower hydrolysis for the pinacol ester. |
| Conditions | Phosphate buffer, pH 7, 25 °C, monitored by ¹H NMR. [1] |
Why This Matters
Procurement of the pinacol ester rather than the free boronic acid translates to longer shelf life and higher effective yields in aqueous Suzuki couplings.
- [1] Bernardini, R.; Oliva, A.; Paganelli, A.; Menta, E.; Grugni, M.; De Munari, S.; Goldoni, L. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chem. Lett. 2009, 38, 750–751. View Source
- [2] Achilli, C.; Ciana, A.; Fagnoni, M.; Balduini, C.; Minetti, G. Susceptibility to Hydrolysis of Phenylboronic Pinacol Esters at Physiological pH. Cent. Eur. J. Chem. 2013, 11, 137–139. View Source
